molecular formula C8H6N4S2 B15187434 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- CAS No. 152423-14-8

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl-

Cat. No.: B15187434
CAS No.: 152423-14-8
M. Wt: 222.3 g/mol
InChI Key: LWOSTLQAJVYLEK-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, thiazole, and pyrimidine rings. The presence of these fused rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one with a thioamide in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- are not widely documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- is unique due to its combination of pyrazole, thiazole, and pyrimidine rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities .

Properties

CAS No.

152423-14-8

Molecular Formula

C8H6N4S2

Molecular Weight

222.3 g/mol

IUPAC Name

12-methyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione

InChI

InChI=1S/C8H6N4S2/c1-4-3-14-8-10-6-5(2-9-11-6)7(13)12(4)8/h2-3H,1H3,(H,9,11)

InChI Key

LWOSTLQAJVYLEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC3=C(C=NN3)C(=S)N12

Origin of Product

United States

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